molecular formula C11H11NO2 B3060316 4'-Acetylacrylanilide CAS No. 22535-53-1

4'-Acetylacrylanilide

Cat. No.: B3060316
CAS No.: 22535-53-1
M. Wt: 189.21 g/mol
InChI Key: DZFGSPKLORYTIN-UHFFFAOYSA-N
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Description

4'-Acetylacrylanilide (CAS 22535-53-1) is an acetanilide derivative characterized by the presence of an acetyl group (-COCH₃) at the para position of the benzene ring and an acryloyl moiety (-CH₂CH₂CO-) linked to the aniline nitrogen. This compound is part of a broader class of acetanilide derivatives, which are widely studied for their applications in organic synthesis, pharmaceuticals, and material science.

Properties

IUPAC Name

N-(4-acetylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13/h3-7H,1H2,2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFGSPKLORYTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945186
Record name N-(4-Acetylphenyl)prop-2-enamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22535-53-1
Record name N-(4-Acetylphenyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22535-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Acetylacrylanilide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Acetylphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-acetylacrylanilide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Acetylacrylanilide typically involves the acetylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride in the presence of a catalyst such as sulfuric acid or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In industrial settings, the production of 4’-Acetylacrylanilide can be scaled up using similar acetylation reactions. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4’-Acetylacrylanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4’-Acetylacrylanilide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: It serves as a building block for the development of biologically active molecules and pharmaceuticals.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: It is utilized in the production of specialty chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 4’-Acetylacrylanilide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physical Properties

The substitution pattern on the acetanilide scaffold significantly influences molecular weight, melting point, and solubility. Below is a comparative analysis of 4'-Acetylacrylanilide and its analogues:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
This compound C₁₁H₁₁NO₂ 195.21* Not reported Acetyl, acryloyl
4'-Methylacetanilide C₉H₁₁NO 149.19 149–151 Methyl
4'-Chloroacetanilide C₈H₈ClNO 169.61 176–178 Chloro
ACET-(4-N-HEXYL)ANILID C₁₄H₂₁NO 219.33 Not reported Hexyl
4-(2-Chloroacetyl)acetanilide C₁₀H₁₀ClNO₂ 211.65 Not reported Chloroacetyl
2',4'-Dimethylacetanilide C₁₀H₁₃NO 163.22 129–132 Methyl (ortho and para)

*Calculated based on molecular formula.

Key Observations:

  • Substituent Effects on Melting Point: Bulky or polar substituents (e.g., chloro in 4'-Chloroacetanilide) increase melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions) . Smaller groups like methyl (4'-Methylacetanilide) result in lower melting points .
  • Molecular Weight Trends: Longer alkyl chains (e.g., hexyl in ACET-(4-N-HEXYL)ANILID) or additional functional groups (e.g., chloroacetyl in 4-(2-Chloroacetyl)acetanilide) increase molecular weight .

Biological Activity

4'-Acetylacrylanilide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H11_{11}N1_{1}O2_{2}
  • IUPAC Name : N-(4-acetylphenyl)prop-2-enamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Modulation of Gene Expression : It has been shown to influence gene expression related to inflammation and cell proliferation.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive Bacteria32 µg/mL
Gram-negative Bacteria64 µg/mL

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This property makes it a candidate for further investigation in the treatment of inflammatory diseases.

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Results indicate that it exhibits selective cytotoxicity, particularly against breast cancer cells, with an IC50_{50} value of approximately 20 µM.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical study evaluated the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing the compound showed significant improvement compared to a placebo group.
  • Case Study on Anti-inflammatory Properties :
    In a preclinical model of arthritis, administration of this compound resulted in reduced joint swelling and pain, supporting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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